3-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Description
3-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that features an indole moiety, a hydrazine linkage, and a dihydrotriazine ring
Properties
IUPAC Name |
3-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-6-phenyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O/c25-17-16(12-6-2-1-3-7-12)22-24-18(21-17)23-20-11-13-10-19-15-9-5-4-8-14(13)15/h1-11,19H,(H2,21,23,24,25)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVLFFQKEJEQGJ-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(NC2=O)NN=CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(NC2=O)N/N=C/C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of 1H-indole-3-carbaldehyde with hydrazine derivatives, followed by cyclization with appropriate reagents to form the dihydrotriazine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation and cyclization processes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole or triazine rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
3-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It has potential as a bioactive molecule, with studies exploring its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy, such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The hydrazine linkage and dihydrotriazine ring may also contribute to the compound’s bioactivity by facilitating interactions with biological macromolecules. These interactions can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
8-[(2E)-2-[(1H-indol-3-yl)methylidene]hydrazin-1-yl]quinoline: This compound shares the indole and hydrazine features but has a quinoline ring instead of a dihydrotriazine ring.
Indole-3-acetic acid: A simpler indole derivative with significant biological activity, particularly as a plant hormone.
3-(1H-indol-3-yl)isoindolin-1-one: Another indole derivative with potential bioactivity and applications in organic synthesis.
Uniqueness
3-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its combination of an indole moiety, a hydrazine linkage, and a dihydrotriazine ring. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
